REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].S(=O)(=O)(O)O.[BH4-].[Na+].[CH3:24][C:25]([CH3:27])=O>>[CH:25]([NH:1][C:2]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5])([CH3:27])[CH3:24] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by portionwise addition, 31.2 gms
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for an additional 5 hours at 25° C
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The suspended solids are filtered
|
Type
|
WASH
|
Details
|
washed with 300 mls
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the concentrate is added 200 mls
|
Type
|
CUSTOM
|
Details
|
The liquid layers are separated
|
Type
|
WASH
|
Details
|
the heptane phase is washed with 20 mls
|
Type
|
EXTRACTION
|
Details
|
of water, extracted twice with 20 mls
|
Type
|
WASH
|
Details
|
of 2N sulfuric acid each time, and then washed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The heptane phase is then dried over magnesiun sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum to a constant weight of 74.5 gms
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |